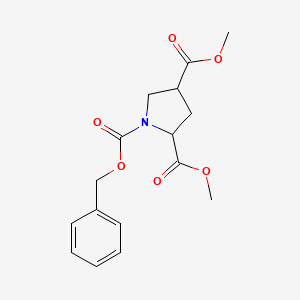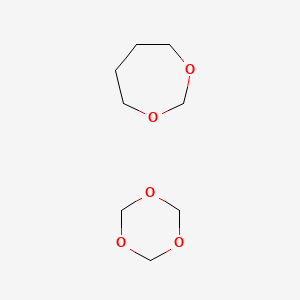
N-Boc-S-(tert-butyl)-L-cysteine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Boc-S-(tert-butyl)-L-cysteine: is a derivative of the amino acid cysteine, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group and the thiol group is protected by a tert-butyl group. This compound is commonly used in peptide synthesis and other organic synthesis applications due to its stability and ease of deprotection.
准备方法
Synthetic Routes and Reaction Conditions:
Protection of the Amino Group: The amino group of L-cysteine is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction typically occurs in an organic solvent like dichloromethane at room temperature.
Protection of the Thiol Group: The thiol group is protected by reacting it with tert-butyl bromide in the presence of a base such as sodium hydride. This reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of N-Boc-S-(tert-butyl)-L-cysteine follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, and the processes are designed to be cost-effective and environmentally friendly.
化学反应分析
Types of Reactions:
Deprotection Reactions: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid in dichloromethane. The tert-butyl group can be removed using strong acids like hydrochloric acid.
Substitution Reactions: The thiol group can undergo substitution reactions with various electrophiles to form thioethers.
Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid, hydrochloric acid.
Substitution: Electrophiles like alkyl halides.
Oxidation: Oxidizing agents like hydrogen peroxide or iodine.
Major Products:
Deprotection: L-cysteine.
Substitution: Thioethers.
Oxidation: Disulfides, sulfonic acids.
科学研究应用
Chemistry: N-Boc-S-(tert-butyl)-L-cysteine is used in the synthesis of peptides and other complex organic molecules. It serves as a protected form of cysteine, allowing for selective reactions at other functional groups.
Biology: In biological research, this compound is used to study the role of cysteine residues in proteins and enzymes. It can be incorporated into peptides and proteins to investigate their structure and function.
Medicine: this compound is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs. It provides a stable, protected form of cysteine that can be selectively deprotected under mild conditions.
Industry: This compound is used in the production of various chemicals and materials, including polymers and coatings. It is valued for its stability and versatility in chemical synthesis.
作用机制
The mechanism of action of N-Boc-S-(tert-butyl)-L-cysteine primarily involves its role as a protected cysteine derivative. The Boc group protects the amino group from unwanted reactions, while the tert-butyl group protects the thiol group. These protective groups can be selectively removed under specific conditions, allowing for controlled reactions at the cysteine residue. The molecular targets and pathways involved depend on the specific application and the nature of the reactions being studied.
相似化合物的比较
N-Boc-L-cysteine: Similar to N-Boc-S-(tert-butyl)-L-cysteine but without the tert-butyl protection on the thiol group.
S-(tert-butyl)-L-cysteine: Similar to this compound but without the Boc protection on the amino group.
N-Acetyl-S-(tert-butyl)-L-cysteine: Similar to this compound but with an acetyl group protecting the amino group instead of a Boc group.
Uniqueness: this compound is unique in that it provides dual protection for both the amino and thiol groups, allowing for selective deprotection and controlled reactions. This makes it particularly useful in complex synthetic applications where selective reactions are required.
属性
分子式 |
C12H23NO4S |
|---|---|
分子量 |
277.38 g/mol |
IUPAC 名称 |
3-tert-butylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C12H23NO4S/c1-11(2,3)17-10(16)13-8(9(14)15)7-18-12(4,5)6/h8H,7H2,1-6H3,(H,13,16)(H,14,15) |
InChI 键 |
OGARKMDCQCLMCS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC(CSC(C)(C)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![17-(2,6-dihydroxy-6-methylheptan-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol](/img/structure/B12105892.png)
![2-Azido-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]octadecan-1-ol](/img/structure/B12105893.png)




![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2-(3-methyldiazirin-3-yl)ethylsulfanyl]oxan-3-yl]acetamide](/img/structure/B12105928.png)



![2-(5-Bromo-[1,1'-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B12105957.png)

![(1R)-1-[5-chloro-2-(difluoromethoxy)phenyl]ethan-1-amine](/img/structure/B12105961.png)
